
2-(Bromomethyl)naphthalene-6-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(Bromomethyl)naphthalene-6-carboxaldehyde typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2-methylnaphthalene followed by formylation to introduce the aldehyde group . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a solvent such as carbon tetrachloride or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Bromomethyl)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or azides. Common reagents include sodium azide, primary amines, and thiols.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(azidomethyl)naphthalene-6-carboxaldehyde .
Scientific Research Applications
2-(Bromomethyl)naphthalene-6-carboxaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biological Studies: It can be used to modify biomolecules for studying biological processes and pathways.
Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-6-carboxaldehyde involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can affect their function . The aldehyde group can also participate in various chemical reactions, further contributing to its reactivity .
Comparison with Similar Compounds
2-(Bromomethyl)naphthalene-6-carboxaldehyde can be compared with other similar compounds such as:
2-(Bromomethyl)naphthalene: Lacks the aldehyde group and is less reactive towards nucleophiles.
6-Bromo-2-naphthaldehyde: Lacks the bromomethyl group and has different reactivity patterns.
2-(Chloromethyl)naphthalene-6-carboxaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual functional groups (bromomethyl and aldehyde), which provide a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
1019056-15-5 |
|---|---|
Molecular Formula |
C12H9BrO |
Molecular Weight |
249.10 g/mol |
IUPAC Name |
6-(bromomethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h1-6,8H,7H2 |
InChI Key |
RQIYZYSWWDAXQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C=C1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


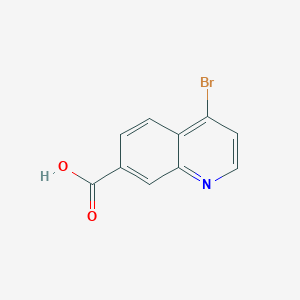
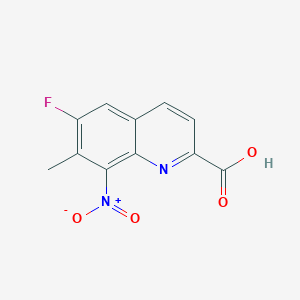
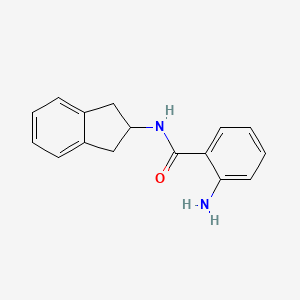
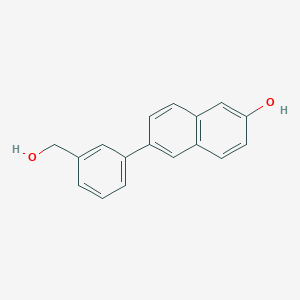
![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)
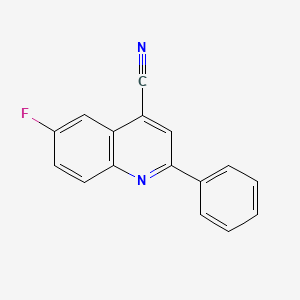
![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)

![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)

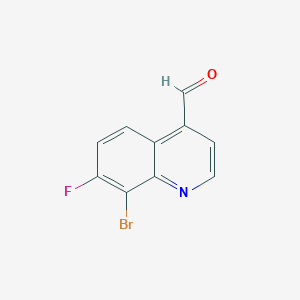
![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)

